molecular formula C6H8FN3 B8782256 3-Fluoro-2-hydrazinyl-4-methylpyridine

3-Fluoro-2-hydrazinyl-4-methylpyridine

Cat. No.: B8782256
M. Wt: 141.15 g/mol
InChI Key: CMWNFZDWGMDLKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-hydrazinyl-4-methylpyridine is a pyridine derivative characterized by:

  • A fluorine atom at the 3-position of the pyridine ring.
  • A hydrazinyl group (-NH-NH₂) at the 2-position, conferring strong nucleophilic and chelating properties.
  • A methyl group at the 4-position, influencing steric and lipophilic characteristics.

Properties

Molecular Formula

C6H8FN3

Molecular Weight

141.15 g/mol

IUPAC Name

(3-fluoro-4-methylpyridin-2-yl)hydrazine

InChI

InChI=1S/C6H8FN3/c1-4-2-3-9-6(10-8)5(4)7/h2-3H,8H2,1H3,(H,9,10)

InChI Key

CMWNFZDWGMDLKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)NN)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-hydrazinyl-4-methylpyridine typically involves the introduction of a fluorine atom and a hydrazine group onto the pyridine ring. One common method involves the reaction of 3-fluoro-4-methylpyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as crystallization or distillation to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-hydrazinyl-4-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or other derivatives .

Scientific Research Applications

3-Fluoro-2-hydrazinyl-4-methylpyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-hydrazinyl-4-methylpyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity. This can affect various biochemical pathways, including enzyme inhibition and receptor binding. The hydrazine group can also participate in redox reactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The following compounds share partial structural motifs with 3-fluoro-2-hydrazinyl-4-methylpyridine:

Table 1: Structural and Functional Group Comparison
Compound Name Core Structure Key Substituents Functional Groups
This compound Pyridine F (3), Hydrazinyl (2), Me (4) Hydrazine, Fluorine, Methyl
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine () Pyridine OH (2), 3-F-4-MeO-phenyl (5) Hydroxy, Fluoro, Methoxy
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine () Pyridine OH (2), 4-carboxy-3-F-phenyl (4) Hydroxy, Carboxy, Fluoro
2-(3-Fluoro-4-methoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (, Compound 5) Pyrido-pyrimidinone 3-F-4-MeO-phenyl (2), Me (9), THP (7) Methoxy, Fluoro, Tetrahydropyridine
Key Observations:

Hydrazinyl vs. Hydroxy Groups : The hydrazinyl group in the target compound enhances nucleophilic reactivity (e.g., Schiff base formation) compared to the hydroxy group in –4 compounds, which prioritize hydrogen bonding .

Fluorine Positioning : Fluorine at the pyridine 3-position (target compound) exerts electron-withdrawing effects on the ring, altering electronic density compared to fluorine on pendant phenyl rings (–4) .

Key Findings:
  • Hydrazinyl Reactivity: The hydrazinyl group enables formation of stable Schiff bases, analogous to amine reactions with β-naphthoquinone sulfonate in . This property is absent in hydroxy-substituted analogues.
  • Substituent Position Effects: highlights that methyl group placement (e.g., 3′-methyl in aminoazo dyes) correlates with carcinogenicity and protein-binding kinetics . By analogy, the 4-methyl in the target compound may enhance metabolic stability compared to polar carboxy groups ().
  • Fluorine’s Role: Fluorine’s electron-withdrawing nature may reduce ring basicity, affecting solubility and interaction with biological targets compared to non-fluorinated analogues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.